molecular formula C11H8ClNO B13674115 1-(3-Chloroisoquinolin-4-yl)ethanone

1-(3-Chloroisoquinolin-4-yl)ethanone

Cat. No.: B13674115
M. Wt: 205.64 g/mol
InChI Key: TYYHNHAILCRIKO-UHFFFAOYSA-N
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Description

1-(3-Chloroisoquinolin-4-yl)ethanone is an organic compound with the molecular formula C11H8ClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroisoquinolin-4-yl)ethanone typically involves the chlorination of isoquinoline derivatives followed by acylation. One common method includes the reaction of 3-chloroisoquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroisoquinolin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Chloroisoquinolin-4-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloroisoquinolin-4-yl)ethanone depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

    1-(3-Chloroisoquinolin-6-yl)ethanone: Another chlorinated isoquinoline derivative with similar chemical properties.

    1-(3-Bromoisoquinolin-4-yl)ethanone: A brominated analogue with potentially different reactivity due to the presence of bromine instead of chlorine.

Uniqueness: 1-(3-Chloroisoquinolin-4-yl)ethanone is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

1-(3-chloroisoquinolin-4-yl)ethanone

InChI

InChI=1S/C11H8ClNO/c1-7(14)10-9-5-3-2-4-8(9)6-13-11(10)12/h2-6H,1H3

InChI Key

TYYHNHAILCRIKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC2=CC=CC=C21)Cl

Origin of Product

United States

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